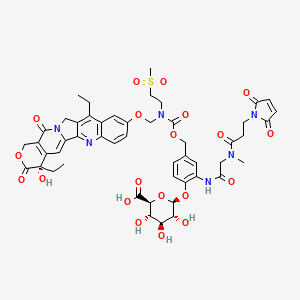

MAC glucuronide phenol-linked SN-38

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound identified by the Chemical Abstracts Service (CAS) number MAC glucuronide phenol-linked SN-38 is a unique chemical entity with significant potential in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of MAC glucuronide phenol-linked SN-38 involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the inclusion complexes and to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: MAC glucuronide phenol-linked SN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride (SOCl2), which is employed to convert carboxylic acids to acid chlorides . Other reagents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), and oxalyl chloride are also used for similar transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride results in the formation of acid chlorides, which can further undergo nucleophilic acyl substitution to yield esters, amides, anhydrides, aldehydes, and ketones .

Applications De Recherche Scientifique

MAC glucuronide phenol-linked SN-38 has a wide range of scientific research applications. In chemistry, it is used to study the formation of inclusion complexes and their impact on the physical and chemical properties of compounds . In biology and medicine, it is explored for its potential therapeutic effects and its ability to enhance the stability and solubility of pharmaceutical agents . In the industry, this compound is utilized to improve the development of food products and biotechnological substances with innovative properties .

Mécanisme D'action

The mechanism of action of MAC glucuronide phenol-linked SN-38 involves its interaction with specific molecular targets and pathways. The compound forms reversible complexes with its targets, displacing other molecules and inhibiting specific biochemical processes . This mechanism is similar to that of other antifibrinolytic agents, where the compound binds to plasminogen and inhibits its activation to plasmin, thereby reducing fibrinolysis .

Comparaison Avec Des Composés Similaires

MAC glucuronide phenol-linked SN-38 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other cyclodextrin inclusion complexes and antifibrinolytic agents such as tranexamic acid and aminocaproic acid . The uniqueness of this compound lies in its specific inclusion complex formation and its enhanced stability and solubility properties .

Activité Biologique

MAC glucuronide phenol-linked SN-38 (CAS Number: 2246380-69-6) is a novel compound derived from the active metabolite of irinotecan, SN-38. This compound is characterized by its pH-susceptible lactone structure, which enhances its cytotoxic properties against various cancer cell lines. The biological activity of this compound has been the subject of recent research, focusing on its efficacy as a potential therapeutic agent in oncology.

| Property | Value |

|---|---|

| Molecular Formula | C50H54N6O20S |

| Molecular Weight | 1091.06 g/mol |

| CAS Number | 2246380-69-6 |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. Notably, it has demonstrated IC50 values of:

- L540cy Cells : 113 ng/mL

- Ramos Cells : 67 ng/mL

These findings suggest that this compound is highly effective in inhibiting cell proliferation in these models, potentially making it a valuable candidate for further development in cancer therapy .

This compound functions primarily as a DNA topoisomerase I inhibitor. This mechanism is critical as it interferes with DNA replication and transcription, leading to apoptosis in cancer cells. The pH-susceptible nature of its lactone structure allows for enhanced stability and release of the active SN-38 form under physiological conditions, which may contribute to its potent cytotoxicity .

Case Studies and Research Findings

- In Vivo Pharmacokinetics : A study conducted on mice evaluated the pharmacokinetic profile of this compound using an immunoprecipitation-linked LC-MS assay. Results indicated favorable distribution and metabolism, supporting its potential for systemic therapeutic applications .

- Adjunct Therapy with Irinotecan : The interaction between this compound and other agents such as dietary polyphenols has been explored. For example, apple pectin was shown to enhance the cytotoxic effects of irinotecan by inhibiting bacterial β-glucuronidase (GUS), which can convert inactive glucuronides back to their toxic forms. This suggests that combining MAC glucuronide with other compounds may improve therapeutic outcomes in colorectal cancer treatment .

- Cell Viability Assays : Various assays including SRB and MTT have been employed to assess the viability of cancer cells treated with this compound. These assays confirm its effectiveness in inducing apoptosis and reducing cell viability, further validating its potential as an anticancer agent .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,41-44,47,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t41-,42-,43+,44-,47+,50-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSTTAUHYHYCV-GVAVQZEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N6O20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.